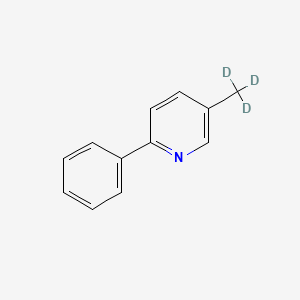

5-(Methyl-d3)-2-phenylpyridine

描述

Structure

3D Structure

属性

分子式 |

C12H11N |

|---|---|

分子量 |

172.24 g/mol |

IUPAC 名称 |

2-phenyl-5-(trideuteriomethyl)pyridine |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |

InChI 键 |

ZYLPQYYLLRBVOK-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2 |

规范 SMILES |

CC1=CN=C(C=C1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 5 Methyl D3 2 Phenylpyridine

Retrosynthetic Analysis for Deuterated Pyridine (B92270) Derivatives

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-(methyl-d3)-2-phenylpyridine, this process involves identifying key disconnections that allow for the strategic introduction of the deuterated methyl group and the phenyl substituent.

Strategic Disconnections Incorporating Deuterium (B1214612) Sources (e.g., CD3I, D2O)

A primary retrosynthetic disconnection for this compound is the bond between the deuterated methyl group and the pyridine ring. This suggests a synthetic step involving the introduction of a CD3 group onto a pre-functionalized pyridine core. A common and effective deuterium source for this transformation is iodomethane-d3 (B117434) (CD3I), a versatile reagent for introducing a trideuteromethyl group. The synthesis could therefore proceed from a 5-halo-2-phenylpyridine intermediate, which can undergo a cross-coupling reaction with a methyl-d3 metallic reagent.

Another key disconnection is the C-C bond between the phenyl ring and the pyridine core. This bond can be formed using established cross-coupling methodologies such as the Suzuki-Miyaura or Negishi reactions. In a Suzuki approach, a 5-(methyl-d3)-2-halopyridine would be coupled with phenylboronic acid. Conversely, a Negishi coupling could involve the reaction of a 5-(methyl-d3)-2-halopyridine with an organozinc reagent derived from benzene (B151609).

Heavy water (D2O) can also serve as a deuterium source, typically in hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metals. In a retrosynthetic sense, this would imply that the deuteration of the methyl group could be achieved on the final 5-methyl-2-phenylpyridine (B1294863) molecule, although achieving high selectivity for the methyl group over the aromatic C-H bonds can be challenging.

Challenges in Regioselective Deuteration of Pyridine Systems

The regioselective deuteration of pyridine systems presents several challenges. The pyridine nitrogen atom exerts a strong directing effect in many metal-catalyzed reactions, often favoring functionalization at the C2 and C6 positions. Furthermore, the electronic properties of both the pyridine and phenyl rings in 2-phenylpyridine (B120327) influence the reactivity of the various C-H bonds.

In the context of this compound, achieving selective deuteration of the methyl group without affecting the aromatic protons requires careful selection of catalysts and reaction conditions. Direct H-D exchange on 5-methyl-2-phenylpyridine could lead to a mixture of isotopologues with deuterium incorporated at various positions on both the pyridine and phenyl rings. For instance, base-catalyzed deuteration of 2-phenylpyridine using KOtBu in DMSO-d6 has been shown to result in high deuterium incorporation at the meta and para positions of the pyridine ring. rsc.org

Transition metal-catalyzed C-H activation often shows a preference for the ortho-position of the phenyl ring in 2-phenylpyridine due to the directing effect of the pyridine nitrogen. wikipedia.org Overcoming these inherent regioselectivities to target a specific position, such as the methyl group at C5, necessitates the development of highly specific catalytic systems or a synthetic strategy where the deuterated fragment is introduced in a controlled manner.

Direct Deuteration Approaches to Pyridine Cores

Direct deuteration of pre-existing C-H bonds via hydrogen-deuterium exchange is an atom-economical approach to isotopic labeling. Transition metal catalysis plays a pivotal role in activating otherwise inert C-H bonds to facilitate this exchange.

Transition Metal-Catalyzed Hydrogen-Deuterium Exchange

A variety of transition metals, including palladium, rhodium, and ruthenium, have been shown to catalyze H-D exchange reactions on pyridine derivatives. acs.orgacs.orgresearchgate.net These reactions typically employ D2O or deuterated solvents as the deuterium source. The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond.

| Catalyst | Deuterium Source | Typical Reaction Conditions | Observed Regioselectivity |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) | [D4]acetic acid | 80 °C, 24 h | Meta-selective deuteration of phenylacetic acids using a pyridine-based template. nsf.gov |

| [Rh(cod)Cl]2 | CD3OD | - | Deuteration of 2-pyridylferrocene. researchgate.net |

| Ruthenium complexes | D2O | - | Meta-sulfonation of 2-phenylpyridines, indicating meta C-H activation. nsf.gov |

Palladium-Catalyzed Deuteration

Palladium catalysts are widely used for C-H activation and functionalization. In the context of 2-phenylpyridine, palladium-catalyzed reactions often proceed via the formation of a palladacycle intermediate, which directs functionalization to the ortho-position of the phenyl ring. wikipedia.orgacs.orgnih.gov While this is highly effective for ortho-functionalization, it poses a challenge for deuteration at other positions. However, the use of directing groups attached to the substrate can alter this regioselectivity. For instance, a pyridine-based template has been successfully employed for the palladium-catalyzed meta-deuteration of phenylacetic acids. nsf.gov

Rhodium and Ruthenium Catalysis in Deuterium Exchange

Rhodium and ruthenium catalysts offer alternative reactivity patterns for H-D exchange. Rhodium(III) catalysts have been shown to be effective for the C-H activation of 2-phenylpyridine. researchgate.netnih.gov Mechanistic studies, including H/D exchange experiments, indicate that the C-H cleavage is often a reversible step. researchgate.net

Ruthenium-catalyzed reactions have also been explored for the functionalization of 2-phenylpyridines. acs.orgnsf.gov These catalysts can promote C-H activation and have been used for direct arylations and other transformations. While direct deuteration of the methyl group in 5-methyl-2-phenylpyridine using these catalysts is not extensively documented, the principles of C-H activation suggest that with appropriate ligand design and reaction conditions, such a transformation could be achievable. Ruthenium catalysts have been successfully used for the deuteration of aromatic carbonyl compounds, demonstrating their potential for H-D exchange in molecules with directing groups. nih.gov

Copper-Catalyzed Transfer Hydrodeuteration

While direct copper-catalyzed transfer hydrodeuteration of the methyl group on 5-methyl-2-phenylpyridine has not been extensively detailed in the reviewed literature, the principles of copper-catalyzed C-H bond functionalization offer a potential pathway. Copper catalysis is known for its diverse reactivity, capable of facilitating reactions through both one and two-electron mechanisms. beilstein-journals.org In a hypothetical transfer hydrodeuteration, a copper catalyst would facilitate the transfer of a deuterium atom from a suitable donor to the methyl group of the substrate.

The mechanism would likely involve the activation of a C-H bond of the methyl group by a copper species. The diversity of copper's oxidation states allows it to participate in various catalytic cycles. For instance, a Cu(I)/Cu(III) or a Cu(II)/Cu(0) cycle could be operative. The choice of ligand on the copper center would be crucial in tuning the reactivity and selectivity of the catalyst.

Challenges in such a reaction would include achieving high selectivity for the methyl group over other C-H bonds in the molecule and controlling the degree of deuteration. The analysis of the resulting deuterated product mixtures can be complex, and techniques like nuclear magnetic resonance (NMR) spectroscopy may have limitations in differentiating between various isotopologues and isotopomers that may be formed. acs.org

Base-Mediated Deuteration Strategies (e.g., using DMSO-d6, KOtBu)

A prevalent and effective method for the deuteration of pyridines at remote positions is through base-mediated hydrogen-deuterium exchange. rsc.org This strategy has been successfully applied to 2-phenylpyridine, a close analog of the target molecule, using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). rsc.org

In a typical procedure, treatment of the pyridine derivative with KOtBu in DMSO-d6 at elevated temperatures (e.g., 90-100 °C) leads to significant deuterium incorporation at the meta and para positions of the pyridine ring. rsc.org The methyl group in 5-methyl-2-phenylpyridine is also susceptible to deuteration under these conditions due to the acidity of its benzylic protons.

Table 1: Conditions for Base-Mediated Deuteration of 2-Phenylpyridine

| Base | Deuterium Source | Temperature | Duration | Deuterium Incorporation | Ref |

| KOtBu (1 equiv.) | DMSO-d6 | 100 °C | 4 hours | >90% at positions 3, 4, and 5 | rsc.org |

| KOtBu (1.1 equiv.) | DMSO-d6 with H2O | 90 °C | 16 hours | High incorporation at distal positions | rsc.org |

The mechanism of base-mediated deuteration of pyridines proceeds through a pyridyl anion intermediate. rsc.org The strong base, KOtBu, generates a dimsyl anion in situ from DMSO-d6. This dimsyl anion is sufficiently basic to deprotonate the pyridine ring at its more acidic positions. rsc.org

The relative thermodynamic stability of the resulting pyridyl anions dictates the regioselectivity of the deuteration. For 2-phenylpyridine, deprotonation at the meta and para positions is favored over the ortho positions. rsc.org Once the pyridyl anion is formed, it is quenched by a deuterium atom from the solvent, DMSO-d6, to yield the deuterated pyridine. Isotopic studies have suggested that the reaction is reversible and that the rate-determining step may not be the C-H bond cleavage but rather the deuteration of the pyridyl anion or the formation of the dimsyl anion. rsc.org

The choice of cation and solvent plays a significant role in the outcome of base-mediated deuteration reactions. The cation of the base can influence the aggregation state and reactivity of the base itself. For instance, the nature of the alkali metal cation (e.g., Li+, Na+, K+) can impact the selectivity in some electrochemical reactions by affecting the binding energy of intermediates on electrode surfaces. nih.govresearchgate.net In the context of base-mediated deuteration, the potassium cation in KOtBu is a common choice.

The solvent, DMSO-d6, serves as both the reaction medium and the deuterium source. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for C-H bond cleavage. Furthermore, the ability of DMSO to dissolve both the organic substrate and the inorganic base is crucial for a homogeneous reaction mixture. The basicity of the in situ generated dimsyl anion is a key factor in the deprotonation step. The use of other solvents or bases can significantly alter the regioselectivity of the deuteration. researchgate.netnih.gov

Deuterium Exchange under Supercritical Conditions

Another powerful technique for achieving high levels of deuteration is through exchange reactions under supercritical conditions. For 2-phenylpyridine, complete deuteration has been achieved using supercritical deuterium oxide (D2O). rsc.org Supercritical fluids possess unique properties, including high diffusivity and low viscosity, which can enhance reaction rates.

Under these extreme conditions of temperature and pressure, the C-H bonds of the aromatic rings and the methyl group become susceptible to exchange with the deuterium atoms from D2O. This method is particularly useful for achieving perdeuteration, where all hydrogen atoms in the molecule are replaced by deuterium.

De Novo Synthesis of this compound

An alternative to post-synthetic modification is the de novo synthesis of the target molecule using building blocks that already contain the desired isotopic label. This approach offers precise control over the location of the deuterium atoms.

Building Blocks Incorporating Deuterated Methyl Groups (e.g., CD3-containing reagents)

The synthesis of this compound can be accomplished by constructing the pyridine ring from precursors that contain a trideuteromethyl group (CD3). A variety of reagents are available for introducing a CD3 group into organic molecules. researchgate.netnih.gov

A plausible synthetic route could involve the preparation of a deuterated precursor, such as a 3-(trideuteromethyl) substituted enone, which can then be cyclized with an appropriate nitrogen source to form the pyridine ring. For example, the Hantzsch pyridine synthesis or similar methodologies could be adapted for this purpose. illinois.edu

Alternatively, a pre-formed pyridine ring could be functionalized with a CD3 group. This can be achieved through cross-coupling reactions using a deuterated methylating agent. For instance, a 5-halo-2-phenylpyridine could be coupled with a CD3-containing organometallic reagent in the presence of a suitable transition metal catalyst.

The synthesis of deuterated methyl pyridines has been reported through various methods, including the reduction of corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD4) to form a CD2OH group, which can then be converted to a chloromethyl group and subsequently reduced. osti.gov

Table 2: Common Reagents for Trideuteromethylation

| Reagent Type | Example Reagent | Application | Ref |

| Electrophilic | CD3I, (CD3)2SO4 | Alkylation of nucleophiles | researchgate.netnih.gov |

| Nucleophilic | CD3MgI, CD3Li | Reaction with electrophiles | researchgate.netnih.gov |

| Radical | Togni's reagent analog | Radical trideuteromethylation | researchgate.netnih.gov |

Coupling Reactions for Phenylpyridine Moiety Formation

The formation of the 2-phenylpyridine scaffold is a critical step in the synthesis of this compound. This is typically achieved through carbon-carbon bond-forming reactions that couple a pyridine ring with a phenyl ring. Transition-metal-catalyzed cross-coupling and direct arylation are the most prominent and efficient strategies employed for this purpose.

Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Heck)

Cross-coupling reactions are powerful tools for constructing biaryl systems like 2-phenylpyridine. These methods involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. nih.gov The choice of methodology often depends on the availability of starting materials and functional group tolerance.

The Suzuki-Miyaura cross-coupling is a widely utilized method due to the stability and low toxicity of its boronic acid reagents. nih.gov For the synthesis of the 5-methyl-2-phenylpyridine core, this reaction would typically involve coupling a phenylboronic acid with a halogenated 5-methylpyridine (e.g., 2-bromo-5-methylpyridine) or vice-versa. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₃PO₄ or K₂CO₃. nih.gov

The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. The synthesis could proceed by coupling a phenylzinc reagent with a halogenated 5-methylpyridine.

The Heck reaction , while a cornerstone of C-C bond formation, is less commonly used for this specific transformation as it typically couples aryl halides with alkenes.

Below is a comparative overview of common cross-coupling methodologies applicable to the synthesis of the phenylpyridine core.

| Reaction | Pyridine Substrate | Aryl Substrate | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | 2-Halo-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand, Base (K₂CO₃) | Air/moisture stable reagents, low toxicity. nih.govacs.org |

| Negishi | 2-Halo-5-methylpyridine | Phenylzinc halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity, good functional group tolerance. acs.org |

| Stille | 2-Halo-5-methylpyridine | Phenylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups. |

Direct Arylation Techniques for Pyridine Functionalization

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners (e.g., into an organometallic reagent). nih.gov This approach involves the direct coupling of a C-H bond on one aromatic ring with a C-X (halide) bond on another.

For the synthesis of this compound, this would involve the direct reaction of 5-(methyl-d3)-pyridine with an aryl halide like bromobenzene. The challenge lies in controlling the regioselectivity, as pyridines have multiple C-H bonds. However, C-H activation at the C2 position of the pyridine ring is often favored. nih.govwikipedia.org Palladium catalysts are commonly used, though rhodium-based systems have also been developed. nih.govnih.gov In some cases, the pyridine must be activated, for instance by conversion to its N-oxide or by forming an N-methylpyridinium salt, to facilitate the C-H activation step. nih.govacs.orgberkeley.edu

Multi-Step Synthetic Sequences and Yield Optimization

The synthesis of this compound is inherently a multi-step process that combines the formation of the phenylpyridine moiety with the introduction of the isotopic label. The strategic placement of the deuteration step is crucial for an efficient and high-yield synthesis.

A common and logical strategy involves a convergent synthesis where the deuterated fragment is prepared separately and then coupled to form the final product. A plausible synthetic sequence is outlined below:

Preparation of a Deuterated Precursor : The synthesis begins with the introduction of the trideuteromethyl group. This can be achieved through various methods. For instance, a suitable precursor like 5-bromo-2-pyridinecarboxylic acid methyl ester could be reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to yield (5-bromo-pyridin-2-yl)-methanol-d₂. Subsequent conversion to a halide followed by another reduction can yield the -CD₃ group. A more direct approach involves using a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I), to alkylate a suitable nucleophile. nih.gov Many deuterated reagents are derived from deuterated methanol (B129727) (CD₃OD), which serves as an inexpensive and efficient source of the CD₃ group. nih.gov

Cross-Coupling Reaction : The deuterated pyridine precursor, for example, 2-bromo-5-(methyl-d3)-pyridine, is then subjected to a cross-coupling reaction. A Suzuki-Miyaura coupling with phenylboronic acid is a favorable choice due to its reliability and mild conditions. nih.gov

Optimization : Yield optimization involves refining the reaction conditions at each step. For the cross-coupling step, this includes screening different palladium catalysts, ligands, bases, and solvents to maximize the conversion of the deuterated precursor and minimize side reactions or loss of the isotopic label. For instance, the choice of phosphine (B1218219) ligand can significantly alter the reaction outcome in Suzuki couplings involving pyridine substrates. acs.org The temperature and reaction time are also critical parameters that must be controlled to ensure high yields without compromising the integrity of the deuterated group.

Purification and Isolation Techniques for Deuterated Compounds

The purification of this compound is a critical final step to ensure the compound meets the required standards of chemical and isotopic purity for its intended applications. moravek.com The process must remove unreacted starting materials, catalyst residues, and any non-deuterated or partially deuterated analogues.

Standard laboratory techniques for purification are employed, often in combination, to achieve high purity.

Chromatography : Column chromatography on silica (B1680970) gel is a fundamental technique used to separate the target compound from impurities with different polarities. mdpi.com For higher purity requirements, High-Performance Liquid Chromatography (HPLC) is the method of choice. moravek.com Reverse-phase HPLC is particularly effective for separating organic molecules.

Crystallization : If the final compound is a solid, crystallization from a suitable solvent system can be a highly effective method for removing impurities, often yielding material of very high chemical purity.

Distillation : For liquid compounds, distillation (potentially under reduced pressure for high-boiling point substances) can be used to separate components based on differences in volatility.

Following purification, analytical techniques are essential to confirm the identity, chemical purity, and isotopic enrichment of the final product.

| Technique | Purpose | Information Obtained |

| Column Chromatography | Primary purification | Separation of product from starting materials and major byproducts. mdpi.com |

| HPLC | High-purity isolation | Provides highly pure samples and assesses chemical purity. moravek.com |

| Crystallization | Final purification (solids) | Removes soluble impurities, yielding crystalline solid. |

| NMR Spectroscopy | Structure & Isotopic Purity | Confirms chemical structure. Absence of methyl proton signal in ¹H NMR and presence of a characteristic multiplet in ¹³C NMR confirms deuteration. moravek.com |

| Mass Spectrometry (MS) | Isotopic Purity Analysis | Determines the molecular weight and confirms the level of deuterium incorporation by analyzing the mass-to-charge ratio of isotopologues. researchgate.net |

The isotopic purity is a key parameter, defined as the percentage of molecules that contain the desired number of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly powerful for this analysis, as it can resolve the mass difference between the deuterated product and any residual hydrogen-containing species. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural and Isotopic Elucidation of 5 Methyl D3 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules and for providing detailed information about isotopic labeling. A combination of multinuclear and multidimensional NMR experiments is used to fully characterize 5-(Methyl-d3)-2-phenylpyridine.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. For this compound, the ²H NMR spectrum provides unequivocal evidence of deuterium incorporation at the methyl group.

Research Findings: The ²H NMR spectrum is expected to show a single resonance corresponding to the -CD₃ group. Since deuterium is a quadrupolar nucleus (spin I = 1), the signals are typically broader than those in proton NMR. The chemical shift of the deuterium signal will be nearly identical to the chemical shift of the corresponding methyl protons in the non-deuterated analog, 5-methyl-2-phenylpyridine (B1294863). The integration of this signal allows for the quantification of the deuterium content relative to a known standard. This technique is highly specific and confirms that the deuterium is located on the methyl group as intended.

Table 1: Expected ²H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Linewidth | Notes |

| -CD₃ | ~2.4 | Broader than ¹H signal | Confirms D incorporation at the methyl position. |

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is essential for determining the isotopic purity and observing the effects of deuteration on the rest of the molecule.

Research Findings: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl group (~2.4 ppm) will be significantly diminished in intensity compared to the aromatic proton signals. The residual signal, if any, corresponds to the presence of -CHD₂ and -CH₂D isotopologues. By comparing the integration of this residual methyl signal to the integration of a non-deuterated aromatic proton signal (e.g., H-4), the percentage of residual protium (B1232500) can be accurately quantified, thereby establishing the isotopic enrichment.

Furthermore, deuterium substitution causes small but measurable changes in the chemical shifts of nearby protons, an effect known as an isotopic shift. The protons on the pyridine (B92270) ring adjacent to the deuterated methyl group (H-4 and H-6) may exhibit slight upfield shifts (typically 0.01-0.03 ppm) compared to their non-deuterated counterpart.

Table 2: Comparison of ¹H NMR Data for 5-Methyl-2-phenylpyridine and Expected Data for this compound

| Proton | 5-Methyl-2-phenylpyridine Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-3 | ~7.75 | ~7.75 | d | |

| H-4 | ~7.55 | ~7.54 | dd | Possible slight upfield isotopic shift. |

| H-6 | ~8.55 | ~8.54 | d | Possible slight upfield isotopic shift. |

| Phenyl H | 7.4-8.0 | 7.4-8.0 | m | |

| -CH₃ / -CD₃ | ~2.40 | ~2.40 (residual signal) | s | Signal intensity is drastically reduced. |

Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the molecule. In the case of a deuterated compound, it also provides clear evidence of deuterium attachment through characteristic coupling patterns and isotopic shifts.

Research Findings: The broadband proton-decoupled ¹³C NMR spectrum of this compound will display all the expected carbon signals. The most significant feature is the signal for the deuterated methyl carbon (-CD₃). Due to coupling with deuterium (spin I = 1), this carbon signal appears as a multiplet (a 1:3:6:7:6:3:1 septet is theoretically possible, but often observed as a broadened triplet-like pattern) in the proton-decoupled spectrum. The one-bond carbon-deuterium coupling constant (¹JC-D) is a key parameter, typically around 19-22 Hz.

Additionally, the methyl carbon signal will experience an upfield isotopic shift of approximately 0.3-0.5 ppm compared to the non-deuterated compound. A smaller, two-bond isotopic shift may also be observed for the C-5 carbon of the pyridine ring.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹³C-¹H Decoupled) | Expected ¹JC-D (Hz) | Notes |

| -CD₃ | ~17.5 | Multiplet (e.g., triplet) | ~20 | Significant upfield isotopic shift. |

| Pyridine & Phenyl Carbons | 120-160 | Singlet | N/A | C-5 may show a minor isotopic shift. |

Research Findings:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the connectivity between the protons on the pyridine ring (H-3, H-4, H-6) and within the phenyl ring. The absence of a correlation from the methyl position further supports its deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. rsc.org The HSQC spectrum would show correlations for all C-H pairs in the aromatic rings. Crucially, the signal for the deuterated methyl carbon (~17.5 ppm) will not have a corresponding cross-peak in the HSQC spectrum, providing definitive proof of its deuteration.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. The HMBC spectrum is vital for establishing the connection between the two rings and the methyl group. Correlations would be observed from the pyridine protons (e.g., H-4, H-6) to the methyl carbon (-CD₃), and from the phenyl protons to the pyridine carbons, confirming the complete molecular assembly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, making it a critical tool for verifying isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.gov

Research Findings: HRMS analysis of this compound is used to confirm its elemental composition and, by extension, its deuterium content. The non-deuterated compound, 5-methyl-2-phenylpyridine (C₁₂H₁₁N), has a calculated exact mass of 169.0891 Da. The target compound, this compound (C₁₂H₈D₃N), has a calculated exact mass of 172.1079 Da. The experimentally measured mass from an HRMS instrument (such as a TOF or Orbitrap) is expected to match this calculated value to within a few parts per million (ppm), confirming the incorporation of three deuterium atoms. The high resolution also allows for the clear separation of the molecular ion peak from any potential interfering species.

Table 4: Exact Mass Comparison

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| 5-Methyl-2-phenylpyridine | C₁₂H₁₁N | 169.0891 |

| This compound | C₁₂H₈D₃N | 172.1079 |

Fragmentation Pattern Analysis for Location of Deuterium

Mass spectrometry (MS) is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions generated from the parent molecule. libretexts.org When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+) which can then undergo fragmentation into smaller, charged ions. libretexts.orgchemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, fragmentation analysis is crucial for confirming that the deuterium atoms are located exclusively on the methyl group. This is achieved by comparing its mass spectrum with that of its non-deuterated counterpart, 5-Methyl-2-phenylpyridine. The molecular ion of the deuterated compound will appear at an m/z value that is three units higher than the non-deuterated compound, reflecting the mass difference between three deuterium atoms and three hydrogen atoms.

Key fragmentation pathways help to pinpoint the location of the isotopic label:

Loss of the Methyl Group: A primary fragmentation pathway for this molecule is the cleavage of the bond between the pyridine ring and the methyl group. The non-deuterated compound will show a peak corresponding to the loss of a methyl radical (•CH₃, 15 Da). In contrast, the spectrum of this compound will exhibit a peak corresponding to the loss of a deuterated methyl radical (•CD₃, 18 Da). This mass shift is definitive evidence of the label's location.

Formation of a Tropylium-like Ion: Another common fragmentation involves the loss of a single hydrogen or deuterium atom from the methyl group, leading to the formation of a stable pyridinylmethyl cation. The non-deuterated compound would show a fragment at M-1, while the deuterated compound would show a prominent fragment at M-2 (loss of a deuterium radical, •D), further confirming the label's position.

Cleavage between the Aromatic Rings: Fragmentation can also occur at the C-C bond connecting the phenyl and pyridine rings. The resulting fragments will retain the deuterated methyl group on the pyridine portion, and their m/z values will be shifted by +3 Da compared to the fragments from the non-deuterated analog.

The expected fragmentation patterns for both the labeled and unlabeled compounds are summarized in the table below.

Table 1: Comparison of Key Mass Spectrometry Fragments

| Fragment Description | 5-Methyl-2-phenylpyridine (Unlabeled) m/z | This compound (Labeled) m/z | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion [M]⁺ | 169 | 172 | +3 |

| Loss of H/D radical [M-H/D]⁺ | 168 | 170 (loss of D) | +2 |

| Loss of methyl radical [M-CH₃/CD₃]⁺ | 154 | 154 | 0 |

| Phenyl cation [C₆H₅]⁺ | 77 | 77 | 0 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isotopic Homogeneity Assessment

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for evaluating the purity and isotopic composition of this compound. rsc.orgnih.gov These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. rsc.orgnih.gov

Chemical Purity Assessment: The chromatographic step separates the target compound from any impurities, such as starting materials, byproducts, or contaminants from the synthesis process. In GC-MS, volatile compounds are separated based on their boiling points and interactions with a stationary phase. nih.gov In LC-MS, separation occurs based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification. The purity of the sample is determined by integrating the area of the primary peak relative to the total area of all detected peaks.

Isotopic Homogeneity and Enrichment Assessment: The mass spectrometer is used to determine the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms. By analyzing the molecular ion cluster, the relative abundances of molecules with different numbers of deuterium atoms (d₀, d₁, d₂, d₃) can be quantified. For a high-quality this compound sample, the peak corresponding to the d₃-labeled molecule (M+3) should be the most abundant, with minimal contributions from d₀, d₁, and d₂ species. LC-MS and GC-MS are routinely used to track isotopic purity during synthesis and in the final product. cerilliant.com

Table 2: Hypothetical Isotopic Distribution Data from MS Analysis

| Isotopologue | Description | Expected m/z | Relative Abundance (%) |

|---|---|---|---|

| d₀ | Unlabeled impurity | 169 | < 0.5 |

| d₁ | Contains one deuterium atom | 170 | < 1.0 |

| d₂ | Contains two deuterium atoms | 171 | < 1.5 |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edurev.in It is highly sensitive to changes in bond strength and the mass of the atoms involved, making it an excellent technique for characterizing isotopically labeled compounds. edurev.inlibretexts.org

Analysis of C-H vs. C-D Stretching Frequencies

One of the most direct applications of vibrational spectroscopy in this context is the observation of the carbon-deuterium (C-D) stretching frequency. The vibrational frequency of a bond can be approximated by the harmonic oscillator model, where the frequency is proportional to the square root of the force constant divided by the reduced mass of the two atoms.

Changing hydrogen to deuterium is the most significant isotopic substitution in vibrational spectroscopy because it doubles the mass of the atom. libretexts.org While the electronic structure and bond force constant remain essentially unchanged, the reduced mass of the C-D bond is significantly greater than that of the C-H bond. Consequently, the C-D stretching vibration occurs at a much lower frequency. Typically, C-H stretching frequencies appear in the 2850–3100 cm⁻¹ region of the IR spectrum, whereas C-D stretching frequencies are found around 2100–2300 cm⁻¹. nih.gov The appearance of strong absorption bands in this C-D region for this compound, coupled with a decrease in the intensity of the corresponding C-H stretching bands, provides clear evidence of successful deuteration.

Table 3: Comparison of Characteristic Vibrational Frequencies

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |

|---|---|---|

| Symmetric/Asymmetric Stretching | 2850 - 3000 | 2100 - 2250 |

Isotopic Shifts in Vibrational Modes

Isotopic substitution affects the entire molecule to some extent, not just the vibrational modes directly involving the substituted atoms. edurev.inlibretexts.org This leads to observable isotopic shifts in various vibrational modes. The theoretical frequency ratio between a C-H and a C-D bond vibration (νC-H / νC-D) is approximately √2, or ~1.41. Deuterium substitution can lead to an isotopic ratio of 1.35-1.41 for the frequencies corresponding to the hydrogen/deuterium vibrations. libretexts.org

In this compound, in addition to the prominent shift in the methyl stretching frequencies, the methyl bending and rocking modes will also shift to lower wavenumbers. The vibrations of the pyridine and phenyl rings may also be slightly perturbed, although the effect decreases with distance from the site of substitution. These subtle shifts throughout the vibrational spectrum provide a detailed fingerprint of the isotopically labeled molecule, confirming its identity and structure.

Chromatographic Techniques for Purity and Isotopic Enrichment Assessment

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the chemical purity of volatile and thermally stable compounds like this compound. The sample is vaporized and separated into its components within a heated column. A detector, such as a Flame Ionization Detector (FID), provides a quantitative measure of each component. Purity is determined by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.

Furthermore, GC can sometimes distinguish between isotopologues due to the chromatographic isotope effect. nih.gov Deuterated compounds often exhibit slightly different retention times than their protiated (non-deuterated) counterparts. nih.gov On many common nonpolar stationary phases, deuterated compounds elute slightly earlier than their non-deuterated analogs, an effect known as an "inverse isotope effect". nih.gov This phenomenon occurs due to subtle differences in the intermolecular interactions between the analytes and the stationary phase. While this separation is often small, high-resolution capillary GC columns may resolve the deuterated compound from any residual unlabeled starting material, providing a qualitative or semi-quantitative assessment of isotopic enrichment. However, for precise quantification of isotopic distribution, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. nih.govmit.edu

Table 4: Typical Gas Chromatography Parameters and Observations

| Parameter | Value / Description |

|---|---|

| Column | 5% phenyl/95% methyl silicone (or similar), 30 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min |

| Detector | FID or Mass Spectrometer |

| Expected Observation | The retention time for this compound may be slightly shorter than that of 5-Methyl-2-phenylpyridine. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar compound due to the presence of the nitrogen atom in the pyridine ring but also possessing significant nonpolar character from the phenyl and methyl groups, is well-suited for this technique. The deuterated methyl group does not significantly alter the chromatographic behavior of the molecule compared to its non-deuterated counterpart, 5-methyl-2-phenylpyridine, under typical RP-HPLC conditions. Therefore, methods developed for the non-deuterated analog are generally transferable.

A typical RP-HPLC system for the analysis of this compound consists of a high-pressure pump to deliver the mobile phase, an injector, a column containing the stationary phase, a detector, and a data acquisition system.

Stationary Phase: The choice of stationary phase is critical for achieving optimal separation. For 2-phenylpyridine (B120327) derivatives, common choices include:

C18 (Octadecylsilyl): This is the most widely used stationary phase in RP-HPLC, offering a high degree of hydrophobicity and excellent separation for a broad range of compounds.

C8 (Octylsilyl): This stationary phase is less hydrophobic than C18 and can provide different selectivity for moderately polar compounds.

Phenyl-Hexyl: Columns with a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent. The composition of the mobile phase can be adjusted to control the retention time and resolution of the separation.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. The choice between them can influence the selectivity of the separation.

Additives: To improve peak shape and reproducibility, acidic modifiers such as formic acid or phosphoric acid are often added to the mobile phase in small concentrations (e.g., 0.1%). These additives help to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure that the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.

Detection: Due to the presence of the conjugated π-system in the 2-phenylpyridine chromophore, UV-Vis detection is the most straightforward and widely used method. The selection of an appropriate wavelength is crucial for achieving high sensitivity. Based on the UV spectra of 2-phenylpyridine and its derivatives, detection is typically performed at a wavelength where the compound exhibits strong absorbance, often in the range of 250–280 nm. A lower wavelength, such as 210 nm, can also be used for higher sensitivity, although selectivity may be reduced.

Elution Mode: The separation can be performed using either an isocratic or a gradient elution mode.

Isocratic Elution: The composition of the mobile phase remains constant throughout the analysis. This method is simpler and is often suitable for the analysis of a single compound or a simple mixture.

Gradient Elution: The concentration of the organic modifier in the mobile phase is gradually increased during the analysis. This approach is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of both weakly and strongly retained components in a reasonable time with good resolution. For example, a linear gradient of acetonitrile in water can be employed to effectively separate this compound from potential impurities or related compounds nih.gov.

Research Findings and Data

While specific, detailed HPLC analysis data for this compound is not extensively published, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of other alkyl-substituted 2-phenylpyridines, such as 3-ethyl-2-phenylpyridine, has been demonstrated using reversed-phase conditions with a mobile phase of acetonitrile, water, and an acid modifier sielc.com.

The following interactive data table summarizes a typical set of HPLC conditions that would be suitable for the analysis of this compound, based on established methods for analogous compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | Start at 30% B, linear increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~10-15 minutes (dependent on exact gradient and column) |

The retention behavior of this compound is influenced by the hydrophobicity of the molecule (logP value) and the specific chromatographic conditions. The logP value, which is a measure of a compound's lipophilicity, is a key factor in predicting its retention in RP-HPLC nih.gov. The phenyl and methyl groups contribute to the hydrophobicity, leading to its retention on the nonpolar stationary phase. The elution order and retention time can be finely tuned by adjusting the parameters outlined in the table above to achieve the desired separation from any related substances or impurities.

Mechanistic Investigations and Kinetic Isotope Effects Kies Involving 5 Methyl D3 2 Phenylpyridine

Principles of Kinetic Isotope Effects (KIEs) and Their Application in Mechanistic Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect is a cornerstone of physical organic chemistry for probing reaction mechanisms. The study of KIEs provides invaluable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

Primary vs. Secondary Kinetic Isotope Effects

Kinetic isotope effects are broadly categorized into two types: primary and secondary. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the C-H bond, the replacement of hydrogen with deuterium (B1214612) (C-D) typically results in a significant slowing of the reaction rate, with kH/kD values often ranging from 2 to 8 at room temperature. baranlab.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break.

Conversely, a secondary kinetic isotope effect occurs when the bond to the isotopically labeled atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically close to unity (ranging from ~0.7 to ~1.5). Secondary KIEs are further classified based on the location of the isotope relative to the reaction center. For instance, an α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. An inverse KIE (kH/kD < 1) is often indicative of a change from sp2 to sp3 hybridization in the transition state, while a normal KIE (kH/kD > 1) suggests a change from sp3 to sp2 hybridization.

Theoretical Basis of Isotope Effects on Reaction Rates and Equilibria (Zero-Point Energy Differences)

The theoretical foundation of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). baranlab.org The vibrational energy levels of a chemical bond are quantized, and the lowest possible energy state (at 0 Kelvin) is not zero but a value known as the zero-point energy. This energy is dependent on the vibrational frequency of the bond, which in turn is influenced by the masses of the atoms forming the bond.

A bond containing a heavier isotope, such as a C-D bond, has a lower vibrational frequency and consequently a lower zero-point energy than the corresponding C-H bond. princeton.edu For a reaction to occur, the reacting molecules must surmount an energy barrier known as the activation energy. If a C-H bond is being broken in the rate-determining step, the difference in ZPE between the C-H and C-D bonds in the ground state is largely lost in the transition state, as the bond is significantly weakened or broken. Consequently, the activation energy for the deuterated reactant is higher than that for the non-deuterated reactant, leading to a slower reaction rate for the deuterated species. pkusz.edu.cn This difference in activation energy is the primary origin of the primary kinetic isotope effect.

Design of KIE Experiments with 5-(Methyl-d3)-2-phenylpyridine

The design of a kinetic isotope effect experiment is crucial for obtaining meaningful mechanistic data. With a substrate like this compound, several experimental setups can be envisioned to probe different aspects of a reaction mechanism.

Intermolecular vs. Intramolecular KIEs

Intermolecular KIE experiments involve comparing the reaction rates of two separate reactions: one with the non-deuterated substrate (5-methyl-2-phenylpyridine) and another with the deuterated substrate (this compound). The ratio of the two rate constants (kH/kD) provides the intermolecular KIE. While straightforward in principle, this method requires precise measurements of reaction rates and can be susceptible to experimental errors.

Intramolecular KIE experiments, on the other hand, are often more accurate as they involve a single reaction with a substrate that contains both protio and deuterio isotopes at competing sites. While this compound itself is not suitable for a direct intramolecular KIE study of the methyl C-H activation (as all hydrogens on the methyl group are replaced by deuterium), a related substrate such as 5-(methyl-d1)-2-phenylpyridine could be used. In such an experiment, the relative amounts of products resulting from C-H versus C-D bond cleavage are measured within the same reaction mixture, providing a more precise measure of the KIE.

A common application of intermolecular KIE studies with this compound would be in palladium-catalyzed C-H functionalization reactions. For instance, in a hypothetical arylation of the methyl group, a significant intermolecular KIE would suggest that C-H bond cleavage at the methyl group is the rate-determining step.

| Experiment Type | Description | Advantages | Considerations for this compound |

| Intermolecular KIE | Two separate reactions are run, one with 5-methyl-2-phenylpyridine (B1294863) and one with this compound. The rates are compared. | Conceptually simple. | Requires careful control of reaction conditions to ensure comparability. |

| Intramolecular KIE | A single substrate with both C-H and C-D bonds at equivalent positions is used. The product ratio is measured. | High precision as it's an internal competition. | Not directly applicable for the methyl group of this compound, but a related substrate could be synthesized. |

Solvent Isotope Effects in Reactions Involving the Compound

Solvent isotope effects are another valuable tool for mechanistic investigation. By changing the solvent from a protic one (e.g., H2O, CH3OH) to its deuterated counterpart (D2O, CH3OD), one can probe the involvement of the solvent in the reaction mechanism, particularly in proton transfer steps. A significant solvent KIE (kH2O/kD2O ≠ 1) suggests that a proton from the solvent is involved in the rate-determining step. For reactions involving this compound, a solvent isotope effect study could, for example, help to determine if a protonolysis step following C-H activation is rate-limiting.

Mechanistic Pathways Probed by Deuterium Labeling

The deuterium label in this compound is instrumental in elucidating various mechanistic pathways, especially in transition metal-catalyzed reactions where C-H activation is a key step. The presence or absence of a significant KIE can help to distinguish between different proposed mechanisms.

For example, in palladium-catalyzed C-H activation/functionalization reactions of 2-phenylpyridine (B120327) derivatives, a commonly proposed mechanism involves cyclometalation to form a palladacycle intermediate. rsc.org If the subsequent functionalization were to occur at the 5-methyl group, the use of this compound would be critical.

Consider a hypothetical intramolecular C-H arylation reaction. The observation of a large primary KIE (e.g., kH/kD ≈ 5-7) would strongly support a mechanism where the cleavage of the methyl C-H (or C-D) bond is the slowest step of the reaction. Conversely, a KIE close to 1 would suggest that C-H bond cleavage is not rate-determining and that another step, such as oxidative addition to the palladium catalyst or reductive elimination from the intermediate, is the rate-limiting event.

Below is a hypothetical data table illustrating how KIE data could be used to support a particular mechanistic pathway in a palladium-catalyzed cross-coupling reaction involving the methyl group of 5-methyl-2-phenylpyridine.

| Reaction | Substrate | Rate Constant (k, s-1) | KIE (kH/kD) | Mechanistic Implication |

| Pd-catalyzed arylation | 5-methyl-2-phenylpyridine | kH = 2.5 x 10-4 | 5.0 | C-H bond cleavage is the rate-determining step. |

| This compound | kD = 0.5 x 10-4 |

In this hypothetical example, the large KIE of 5.0 strongly suggests that the cleavage of the C-H bond on the methyl group is the rate-determining step of the reaction. This would be consistent with a mechanism involving a concerted metalation-deprotonation pathway where the C-H bond is broken in the transition state.

Investigation of C-H Bond Cleavage in Rate-Determining Steps

The primary kinetic isotope effect (KIE) is a direct consequence of the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-H bond has a higher vibrational frequency and thus a higher zero-point energy than the corresponding C-D bond. Breaking this bond requires overcoming an energy barrier, and the difference in zero-point energies between the two isotopes leads to a slower reaction rate for the deuterated compound when C-H bond cleavage is the rate-determining step.

In studies involving this compound, the observation of a significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond of the methyl group is broken during the slowest step of the reaction. For instance, in transition-metal-catalyzed C-H activation reactions, comparing the rate of reaction of 5-methyl-2-phenylpyridine with its deuterated analog can unequivocally establish the C-H bond cleavage as the rate-limiting event. The magnitude of the KIE can further provide information about the transition state geometry.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step either before or after the rate-determining step, or not at all. This allows researchers to systematically rule out proposed mechanisms and focus on pathways consistent with the experimental isotopic data.

No specific experimental data for this compound was found in the search results. The following table is a hypothetical representation of how such data would be presented.

| Reaction Type | Catalyst | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) | Conclusion |

| C-H Arylation | Pd(OAc)₂ | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 | C-H cleavage is rate-determining. |

| Oxidative Addition | RhCl(PPh₃)₃ | 3.2 x 10⁻³ | 3.1 x 10⁻³ | 1.03 | C-H cleavage is not rate-determining. |

This is a hypothetical data table.

Examination of Isotopic Effects on Electron Transfer and Proton Transfer Steps

While primary KIEs are associated with the breaking of a bond to the isotope, secondary kinetic isotope effects (SKIEs) can provide insight into changes in hybridization or the electronic environment around the isotopic label during the reaction. In the context of this compound, even if the C-D bond is not broken, its vibrational frequencies can be affected by electronic changes at the pyridine (B92270) or phenyl rings during electron transfer or proton transfer steps.

For example, if an electron transfer step alters the electron density around the methyl-substituted ring, the force constants of the C-D bonds may change, leading to a small but measurable SKIE. Similarly, a proton transfer to the nitrogen of the pyridine ring can induce electronic redistributions that are felt by the remote deuterated methyl group. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can be correlated with specific mechanistic steps, offering subtle but valuable clues about the transition state structure.

Deuterium Tracing in Rearrangement Reactions

Deuterium labeling is an invaluable technique for tracking the fate of specific atoms throughout a chemical transformation, particularly in rearrangement reactions. By using this compound as a starting material, chemists can follow the deuterated methyl group and determine its final position in the product. This "deuterium tracing" can distinguish between different proposed rearrangement pathways.

For instance, if a reaction is hypothesized to proceed through an intermediate where the methyl group migrates, the location of the -CD₃ group in the final product provides direct evidence for or against the proposed mechanism. If the deuterium label is scrambled or appears at a different position, it may indicate unexpected intermediates or reaction pathways.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and predicting mechanistic pathways. By modeling the reactants, intermediates, transition states, and products, DFT calculations can provide a detailed energetic picture of a reaction, complementing experimental findings from KIE studies.

Transition State Analysis using DFT

DFT calculations allow for the localization and characterization of transition state structures. For reactions involving this compound, theoreticians can model the transition state for the C-H (or C-D) bond cleavage step. The geometry of the calculated transition state, including bond lengths and angles, can offer a rationale for the experimentally observed KIE. For example, a more symmetric transition state, where the hydrogen is equally shared between the carbon and the abstracting species, is often associated with a larger KIE.

Furthermore, by comparing the activation energies for different potential mechanistic pathways, DFT can help to identify the most likely reaction mechanism. If a proposed mechanism has a computationally determined energy barrier that is significantly lower than alternative pathways, it lends strong support to that hypothesis.

Calculation of Vibrational Frequencies and Zero-Point Energies for KIE Prediction

One of the most powerful applications of DFT in this context is the direct calculation and prediction of kinetic isotope effects. By calculating the vibrational frequencies of the reactant and the transition state for both the hydrogenated and deuterated species (5-methyl-2-phenylpyridine and this compound), the zero-point energies (ZPEs) can be determined.

The difference in ZPE between the C-H and C-D bonds in the ground state and the transition state is the primary determinant of the KIE. Computational models can accurately predict these ZPEs, and thus the expected KIE, for a given mechanism. A close agreement between the computationally predicted KIE and the experimentally measured value provides powerful validation for the proposed reaction mechanism and the calculated transition state structure.

No specific computational data for this compound was found in the search results. The following table is a hypothetical representation of how such data would be presented.

| Species | Vibrational Mode | Calculated Frequency (cm⁻¹) (C-H) | Calculated Frequency (cm⁻¹) (C-D) | ZPE (kcal/mol) (C-H) | ZPE (kcal/mol) (C-D) |

| Reactant | C-H/D stretch | 2980 | 2150 | 4.26 | 3.07 |

| Transition State | Imaginary Frequency | -1500 | -1050 | N/A | N/A |

This is a hypothetical data table.

Applications of 5 Methyl D3 2 Phenylpyridine in Catalysis and Coordination Chemistry

5-(Methyl-d3)-2-phenylpyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in determining the reactivity, selectivity, and stability of the metal catalyst. The use of this compound as a ligand is primarily aimed at improving the operational lifetime and robustness of the catalytic system.

The synthesis of metal complexes incorporating the this compound ligand generally follows established protocols for creating cyclometalated compounds. These methods typically involve the reaction of the ligand with a suitable metal precursor, often a metal halide or acetate (B1210297), in a high-boiling point solvent. For instance, the synthesis of iridium(III) complexes, which are widely studied for their applications in organic light-emitting diodes (OLEDs) and as catalysts, often involves the reaction of iridium(III) chloride with multiple equivalents of the 2-phenylpyridine-type ligand.

The general synthetic approach can be summarized as follows:

Reaction of a Metal Precursor: A metal salt, such as Iridium(III) chloride hydrate (B1144303) or Palladium(II) acetate, is dissolved in a suitable solvent like 2-ethoxyethanol (B86334) or methanol (B129727).

Addition of the Ligand: A stoichiometric amount of the this compound ligand is added to the solution.

Heating/Reflux: The reaction mixture is heated under an inert atmosphere for several hours to facilitate the cyclometalation process, where a C-H bond on the phenyl ring is activated to form a metal-carbon bond.

Isolation and Purification: Upon cooling, the resulting complex often precipitates and can be isolated through filtration. Further purification is typically achieved by recrystallization or column chromatography to yield the desired metal complex.

The synthesis of palladium(II) complexes can be achieved by reacting palladium acetate with the ligand in refluxing methanol. inorgchemres.org Similarly, platinum and other transition metal complexes can be prepared using appropriate metal precursors and reaction conditions. nih.govresearchgate.net The fundamental coordination chemistry of this compound mirrors that of its non-deuterated analog, forming stable complexes with a variety of transition metals. nih.gov

The primary influence of deuterating the methyl group in this compound stems from the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This fundamental difference has several important consequences for the ligand's properties.

Vibrational Deactivation: In photoluminescent metal complexes, such as those of iridium(III), non-radiative decay from the excited state to the ground state is a key factor limiting efficiency. This decay is often facilitated by the coupling of electronic states with high-frequency molecular vibrations, particularly C-H stretching. By replacing C-H bonds with C-D bonds, the frequency of these vibrations is lowered, which can suppress non-radiative decay pathways. researchgate.net This leads to an increase in the phosphorescent quantum yield and a longer excited-state lifetime. researchgate.net

Chemical Stability: The higher bond dissociation energy of the C-D bond makes the deuterated methyl group less susceptible to chemical degradation, particularly through pathways involving C-H bond cleavage. researchgate.net This enhanced stability is crucial in catalytic applications where the ligand might be exposed to harsh conditions.

While the coordination behavior—the way the ligand binds to the metal center through the pyridine (B92270) nitrogen and the cyclometalated phenyl carbon—is not fundamentally altered by methyl group deuteration, the resulting complex exhibits enhanced stability. rsc.org The electronic properties of the ligand are minimally affected, meaning that the fundamental catalytic activity governed by the metal center's electronics is largely preserved, while the operational lifetime is improved.

| Property | Hydrogenated Ligand/Complex (e.g., Ir(ppy)₃) | Deuterated Ligand/Complex (e.g., Ir(ppy-d₈)₃) | Reference |

|---|---|---|---|

| Bond Dissociation Energy | Lower (C-H) | Higher (C-D) | researchgate.net |

| Phosphorescent Quantum Yield | Lower | Higher (e.g., 0.80-0.93 for fully deuterated complex) | researchgate.net |

| Non-radiative Decay Rate (k_nr) | Higher | Lower | researchgate.net |

| Operational Lifetime in Devices | Shorter | Significantly Longer (up to 6 times) | rsc.orgresearchgate.net |

The enhanced chemical stability of the C-D bond has a direct and positive impact on the stability and lifetime of catalysts derived from this compound. In many catalytic cycles, the ligand framework can undergo degradation, which leads to catalyst deactivation. Pathways for degradation can include unwanted C-H activation or oxidation of the ligand itself.

Catalytic Transformations Mediated by this compound Complexes

Complexes of 2-phenylpyridine and its derivatives are well-known for their ability to catalyze a range of important organic transformations. The introduction of a deuterated methyl group in the 5-position of the pyridine ring primarily serves to enhance catalyst stability rather than to fundamentally alter the types of reactions catalyzed.

Palladium, ruthenium, and iridium complexes bearing 2-phenylpyridine ligands are extensively used as catalysts for directed C-H activation and functionalization. nih.govrsc.orgrsc.org The pyridine nitrogen atom acts as a directing group, positioning the metal catalyst in close proximity to the ortho C-H bonds of the phenyl ring. This facilitates the formation of a five-membered metallacycle intermediate, which is a key step in the catalytic cycle. nih.govnih.govdmaiti.com

These catalysts are effective for various transformations, including:

Olefination: The palladium-catalyzed reaction of the activated C-H bond with alkenes.

Arylation: The coupling of the activated C-H bond with aryl halides or other aryl sources.

Alkylation: The introduction of alkyl groups at the ortho position. nih.gov

| Metal | Typical Reaction | Mechanism Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Olefination, Arylation, Methylation | Often involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. | nih.govrsc.org |

| Ruthenium (Ru) | Sulfonation, Arylation | Can proceed via a concerted metalation-deprotonation pathway. | nih.govrsc.org |

| Copper (Cu) | Activation for subsequent nucleophilic substitution. | Carboxylate-assisted C-H activation. | nih.govresearchgate.net |

| Iridium (Ir) | Borylation, Hydrogen Isotope Exchange | Often involves oxidative addition. | nih.gov |

In catalytic oxidation reactions, the stability of the ligand framework is paramount, as the conditions are often harsh enough to degrade organic molecules. The oxidation of alkylpyridines, for example, is an industrial process that typically employs vanadium-based catalysts at high temperatures. catalysis.rudoaj.orgmdpi.com These reactions proceed by activating the alkyl substituents on the pyridine ring.

When a this compound complex is used as a catalyst in an oxidative environment, the deuterated methyl group provides a significant stability advantage. Due to the kinetic isotope effect, the C-D bonds are much less reactive towards oxidation than C-H bonds. This means that the ligand is less likely to be degraded by the oxidant, leading to a more stable and longer-lived catalyst. This "ligand hardening" strategy ensures that the catalytic activity of the metal center is maintained over time, preventing the formation of inactive species resulting from ligand decomposition.

While specific examples of this compound complexes in reduction catalysis are less common in the literature, the same principle of enhanced stability applies. In any catalytic process where ligand degradation via C-H bond cleavage at the methyl group is a potential deactivation pathway, the use of the deuterated analog will contribute to a more robust and efficient catalytic system.

Polymerization or Oligomerization Catalysis

While direct studies detailing the use of this compound in polymerization or oligomerization catalysis are not extensively reported in the literature, the principles of kinetic isotope effects (KIEs) suggest its potential utility in mechanistic studies. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in a ligand can influence the rate of a chemical reaction, providing insights into the rate-determining steps and the nature of transition states. acs.orglibretexts.org

In the context of metal-catalyzed olefin polymerization, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand environment dictate the outcome of the polymerization process. Introducing a deuterated methyl group on the 2-phenylpyridine scaffold can subtly alter the vibrational frequencies of the C-D bonds compared to C-H bonds. libretexts.org This difference in zero-point energy can lead to a measurable kinetic isotope effect if the C-H(D) bond is involved in a vibration that influences the stability of the transition state of the rate-determining step. acs.orglibretexts.org

Research on related systems has shown that deuteration of ligands can indeed impact catalytic performance. Studies on non-heme iron oxidation catalysts revealed that deuterating the ligand at specific positions leads to longer catalyst lifetimes and improved substrate conversions. acs.org In olefin polymerization, KIEs have been used to probe the mechanism of chain propagation and termination steps. libretexts.org While some studies report normal KIEs (kH/kD > 1), inverse KIEs (kH/kD < 1) have also been observed, providing detailed information about the transition state geometry. acs.org

The data in the table below, extrapolated from general principles of KIEs in catalysis, illustrates the potential impact of using this compound in a hypothetical polymerization reaction where ligand C-H/C-D bond vibrations influence the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effects in Catalysis

| Parameter | Catalyst with 5-methyl-2-phenylpyridine (B1294863) | Catalyst with this compound | Expected Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Reaction Rate | kH | kD | > 1 (Normal) | C-H bond cleavage is part of the rate-determining step. |

| Catalyst Lifetime | τH | τD | τD > τH | Ligand degradation via C-H activation is a deactivation pathway. |

Spectroscopic Characterization of Metal-Ligand Interactions

The deuterated methyl group in this compound serves as a highly specific and sensitive probe for investigating the structure and dynamics of its metal complexes using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the behavior of molecules in solution. The substitution of protons with deuterons in a ligand offers several advantages for NMR studies of coordination compounds. wikipedia.org

Firstly, the replacement of the -CH₃ group with a -CD₃ group in 5-methyl-2-phenylpyridine leads to a simplification of the ¹H NMR spectrum of its metal complexes. The signals corresponding to the methyl protons are absent, which can help in the unambiguous assignment of other proton resonances, especially in complex spectra with overlapping signals. studymind.co.uk

Secondly, and more importantly, the deuterium nucleus (²H) is NMR active (spin I = 1) and can be directly observed in ²H NMR spectroscopy. wikipedia.org The quadrupolar nature of the deuterium nucleus makes its NMR parameters, such as the quadrupolar coupling constant and relaxation times, highly sensitive to the local electronic environment and molecular motion. nih.govfu-berlin.de By monitoring the ²H NMR signal of the -CD₃ group, one can gain valuable information about:

Ligand Binding and Exchange: The chemical shift and line width of the ²H signal can indicate whether the ligand is coordinated to the metal center and can be used to study the kinetics of ligand exchange processes.

Conformational Analysis: In cases where the ligand can adopt multiple conformations upon coordination, ²H NMR can be used to distinguish between them and to study the dynamics of their interconversion.

The table below summarizes the potential applications of using the deuterated methyl group as an NMR probe.

Table 2: Application of the -CD₃ Group as an NMR Probe

| NMR Technique | Information Gained from the -CD₃ Signal | Studied Process |

|---|---|---|

| ¹H NMR | Absence of methyl proton signal | Simplification of spectrum, aiding in structural elucidation. |

| ²H NMR | Chemical shift, line width, quadrupolar coupling | Ligand binding, dynamic exchange processes, molecular tumbling. |

| ²H Relaxation | T₁ and T₂ measurements | Rotational dynamics of the complex, internal methyl group rotation. |

For example, the crystal structure of a related compound, 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, has been determined, showcasing the type of detailed structural information that can be obtained. mdpi.com In a hypothetical crystal structure of a metal complex with this compound, one would expect to determine precise bond lengths, bond angles, and coordination geometry around the metal center. The phenyl and pyridine rings would likely be non-coplanar, and the methyl group's position would be well-defined.

The table below presents hypothetical, yet realistic, crystallographic data for a transition metal complex of this compound, based on known structures of similar complexes.

Table 3: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the crystal lattice. |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° | Size and shape of the unit cell. |

| Metal-Nitrogen Bond Length | ~2.0 - 2.2 Å | Strength and nature of the metal-ligand bond. |

| Coordination Geometry | e.g., Square Planar, Octahedral | Arrangement of ligands around the metal center. |

| Torsion Angle (Ph-Py) | ~20-40° | Relative orientation of the phenyl and pyridine rings. |

5 Methyl D3 2 Phenylpyridine As a Mechanistic Probe and Isotopic Tracer in Organic Transformations

Tracing Reaction Pathways with Deuterium (B1214612) Labels

Deuterated compounds are invaluable in the investigation of chemical reaction pathways. acs.org The mass difference between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where a C-D bond reacts more slowly than a C-H bond. This effect, along with the ability to track the deuterium label using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to gain deep insights into reaction mechanisms. princeton.edu

In the study of organic transformations, 5-(Methyl-d3)-2-phenylpyridine can be employed to probe hydrogen exchange reactions. In intermolecular exchange reactions, the compound can be introduced into a reaction mixture with other protic reagents. By monitoring the potential transfer of deuterium from the methyl group to other molecules or, conversely, the exchange of deuterium for protium (B1232500), chemists can map the flow of atoms between different species. This helps to identify reactive intermediates and understand the dynamics of bond-breaking and bond-forming events.

For intramolecular exchange reactions, the focus shifts to the potential migration of deuterium within the molecule itself. Under certain catalytic or thermal conditions, a molecule might undergo rearrangements. Using this compound allows researchers to determine if the methyl group is involved in such processes, such as a [1,n]-hydride shift, where the label would move to a different position on the pyridine (B92270) or phenyl ring. The absence or presence of such intramolecular scrambling provides critical evidence for or against proposed mechanistic pathways.

Isotopic scrambling refers to the distribution of isotopes among various positions within a molecule or between different molecules during a reaction. Complications in the use of deuterium-labeled compounds can arise from hydrogen-deuterium scrambling in an ion source or collision cell during mass spectrometry analysis. cerilliant.com However, in the context of a chemical reaction, observing scrambling is a powerful diagnostic tool.

When this compound is subjected to reaction conditions that could, for example, involve reversible C-H bond activation, the position of the deuterium label can be monitored. If a reaction proceeds with high regioselectivity, the deuterium label on the methyl group will remain exclusively at that position in the product. Conversely, if competing reaction pathways exist or if intermediates allow for isotope migration, scrambling may be observed, with deuterium appearing at other positions. Analyzing the final distribution of the deuterium label provides a detailed map of the reaction's regioselectivity and can reveal the existence of previously unsuspected equilibria or side reactions. cerilliant.com

Applications in Biosynthetic Pathway Elucidation (in vitro/cell-free systems only, no human trials)